4-amino-N-isopropyl-N-methylbenzenesulfonamide 4-amino-N-isopropyl-N-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 757221-02-6
VCID: VC21098152
InChI: InChI=1S/C10H16N2O2S/c1-8(2)12(3)15(13,14)10-6-4-9(11)5-7-10/h4-8H,11H2,1-3H3
SMILES: CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)N
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol

4-amino-N-isopropyl-N-methylbenzenesulfonamide

CAS No.: 757221-02-6

Cat. No.: VC21098152

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N-isopropyl-N-methylbenzenesulfonamide - 757221-02-6

Specification

CAS No. 757221-02-6
Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
IUPAC Name 4-amino-N-methyl-N-propan-2-ylbenzenesulfonamide
Standard InChI InChI=1S/C10H16N2O2S/c1-8(2)12(3)15(13,14)10-6-4-9(11)5-7-10/h4-8H,11H2,1-3H3
Standard InChI Key BKKBUSJNRXXHSX-UHFFFAOYSA-N
SMILES CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)N
Canonical SMILES CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)N

Introduction

4-Amino-N-isopropyl-N-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide family. Sulfonamides are widely recognized for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This compound features a benzenesulfonamide core functionalized with an amino group and N-substituents (isopropyl and methyl groups), which influence its physicochemical properties and biological activity.

Synthesis Pathways

The synthesis of 4-amino-N-isopropyl-N-methylbenzenesulfonamide typically involves:

  • Preparation of the Benzenesulfonyl Chloride Intermediate:

    • Benzene derivatives are chlorosulfonated using chlorosulfonic acid.

  • Amine Substitution:

    • The sulfonyl chloride intermediate reacts with isopropylamine and methylamine under controlled conditions to introduce the desired N-substituents.

  • Purification:

    • The product is purified by recrystallization or chromatography.

This method ensures high yields and minimizes side reactions.

Pharmacological Significance

Sulfonamides, including derivatives like 4-amino-N-isopropyl-N-methylbenzenesulfonamide, are known for their pharmacological relevance:

  • Antimicrobial Activity: Sulfonamides inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.

  • Anticancer Potential: Some sulfonamide derivatives have demonstrated cytotoxicity against cancer cell lines by inducing apoptosis and disrupting cell cycles .

Applications in Drug Design

4-Amino-N-isopropyl-N-methylbenzenesulfonamide serves as a scaffold for designing new therapeutic agents:

  • Antimicrobial Agents:

    • Effective against Gram-positive and Gram-negative bacteria due to inhibition of folate biosynthesis .

  • Anticancer Drugs:

    • Molecular hybrids incorporating sulfonamide fragments have shown apoptosis-inducing properties in cancer cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator